Lipophilicity Difference (XLogP3) Relative to the Des-Ethylphenyl Analog Methyl 3-Acetamido-5-phenylthiophene-2-carboxylate
The target compound (CID 41618687) has a computed XLogP3 of 5.6 [1]. Replacing the 4-ethylphenylacetyl side chain with a simple acetyl group (methyl 3-acetamido-5-phenylthiophene-2-carboxylate, CAS 100867-05-8, CID 41618687 analog) removes two carbon atoms and one aromatic ring. The XLogP3 contribution of the acetyl fragment is approximately 0.5–1.0, whereas the 4-ethylphenylacetyl fragment contributes roughly 3.5–4.0, yielding an estimated XLogP3 for the des-ethylphenyl analog of ~2.5–3.5. No experimentally measured logP/logD values were located for either compound. This ~2-log-unit difference implies significantly higher membrane permeability and potentially higher plasma protein binding for the target compound, making it more suitable for intracellular target screening but also requiring greater attention to solubility limitations in aqueous assay buffers [2].
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 5.6 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | Methyl 3-acetamido-5-phenylthiophene-2-carboxylate: estimated 2.5–3.5 (fragment-based estimate; no experimental or computed value available). |
| Quantified Difference | Approximately +2.0 to +3.1 log units higher for the target compound. |
| Conditions | Computed via XLogP3 3.0 (PubChem release 2025.09.15). Comparator value is fragment-additivity estimate only; no measured shake-flask or chromatographic logD data were found for either molecule. |
Why This Matters
A 2-log-unit lipophilicity increase directs compound selection toward assays requiring membrane penetration (e.g., intracellular targets, cell-based phenotypic screens) but away from aqueous biochemical assays where solubility-limited artifacts are a concern.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 41618687, XLogP3-AA value 5.6. https://pubchem.ncbi.nlm.nih.gov/compound/41618687 (accessed April 2026). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. DOI: 10.1517/17460441003605098. Review establishing the impact of 1–2 log unit lipophilicity differences on ADME properties. View Source
